Pentacene
Description
Properties
IUPAC Name |
pentacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUAWYAILUBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
78260-42-1 | |
| Record name | Pentacene, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78260-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7059648 | |
| Record name | Pentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |
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Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep blue solid with violet luster; [Merck Index] | |
| Record name | Pentacene | |
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CAS No. |
135-48-8 | |
| Record name | Pentacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentacene | |
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| Record name | PENTACENE | |
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| Record name | Pentacene | |
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| Record name | Pentacene | |
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| Record name | Pentacene | |
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| Record name | PENTACENE | |
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Preparation Methods
Clar’s Transfer Dehydrogenation (1929)
The first synthesis of pentacene, reported by Clar, involved a multi-step process starting with Friedel-Crafts acylation of m-xylene using benzoyl chloride. The resultant 1,3-dibenzoyl-4,6-dimethylbenzene underwent cyclization with copper at elevated temperatures to form 6,13-dihydrothis compound. Subsequent transfer dehydrogenation with phenanthraquinone and nitrobenzene yielded this compound, though the exact yield was unreported. Key limitations included prolonged reaction times (>24 hours) and the use of carcinogenic nitrobenzene, which complicates large-scale production.
Hart’s Palladium-Catalyzed Dehydrogenation
Hart’s approach utilized anthracene-1,4-endoxide and benzocyclobutene to synthesize 5,14-dihydrothis compound hydrate, which was dehydrated with HCl and dehydrogenated using Pd/C. This method achieved a 59% overall yield from anthracene-1,4-endoxide but required a multi-step synthesis of the dihydrothis compound precursor. The reliance on palladium catalysts increased costs, while residual metal impurities could degrade electronic performance in final devices.
Reduction of this compound-6,13-dione with Aluminum
This compound-6,13-dione, synthesized via aldol condensations of o-phthalaldehyde and 1,4-cyclohexanedione, was reduced using aluminum in cyclohexanol. This method suffered from inconsistent yields (5–51%) and extended reaction times (3–7 days). The high boiling point of cyclohexanol (161°C) risked thermal degradation of this compound, while the use of carbon tetrachloride in later modifications raised environmental and safety concerns.
Lithium Aluminum Hydride Reduction
A two-step reduction of this compound-6,13-dione with LiAlH₄ in THF, followed by HCl hydrolysis, produced this compound in 54% yield. However, the protocol required rigorous anhydrous conditions and multiple purification steps, including sublimation to remove byproducts like pentacen-6(13H)-one. The exothermic nature of LiAlH₄ reactions also posed scalability challenges.
Potassium Iodide/Sodium Hyposulfite Method
Heating 6,13-dihydro-6,13-dihydroxythis compound with KI and Na₂S₂O₃ in acetic acid for 3 hours yielded this compound in 67%. While avoiding transition metals, the acidic conditions (pH < 2) led to partial protonation of this compound, necessitating neutralization and recrystallization. The method’s moderate yield and energy-intensive heating (80°C) limited its industrial adoption.
Modern Advances in this compound Synthesis
Tin(II) Chloride/Hydrochloric Acid Protocol (2012)
A breakthrough occurred in 2012 with the development of a low-temperature, high-yield synthesis using SnCl₂ and HCl in DMF or acetone. The reaction proceeds via reductive elimination of hydroxyl groups from 6,13-dihydro-6,13-dihydroxythis compound (Scheme 1):
Key Advantages:
-
Reaction Time: <2 minutes at 0–25°C.
-
Scalability: Demonstrated for 1–10 g batches.
The choice of solvent critically influences reaction kinetics. In acetone, this compound precipitates immediately upon HCl addition, while DMF delays precipitation until full acidification. This method’s efficiency stems from SnCl₂’s dual role as a reducing agent and Lewis acid, facilitating simultaneous deoxygenation and π-system stabilization.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Temperature | Time | Yield (%) | Key Drawbacks |
|---|---|---|---|---|---|
| Clar (1929) | Phenanthraquinone | 150°C | >24 h | Unreported | Carcinogenic solvents, multi-step |
| Hart (Pd/C) | Pd/C, HCl | 100°C | 6 h | 59 | High catalyst cost, metal residues |
| Al/HgCl₂ reduction | Al, HgCl₂, CCl₄ | 80°C | 7 d | 54 | Toxic reagents, long duration |
| LiAlH₄ reduction | LiAlH₄, HCl | 50°C | 4 h | 54 | Pyrophoric reagents, sublimation needed |
| KI/Na₂S₂O₃ | KI, Na₂S₂O₃, AcOH | 80°C | 3 h | 67 | Acidic work-up, moderate yield |
| SnCl₂/HCl (2012) | SnCl₂, HCl, DMF | 0–25°C | 2 min | 93 | Exothermic HCl addition |
The SnCl₂/HCl method outperforms predecessors in yield, speed, and operational simplicity. Its main limitation—exothermicity during HCl addition—is mitigated by ice-water cooling for scales >1 g .
Chemical Reactions Analysis
Pentacene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is highly sensitive to oxidation, especially in the presence of ultraviolet or visible light, which leads to the formation of pentacenequinone . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like tin(II) chloride in the presence of hydrochloric acid . The major products formed from these reactions include various oxidized and reduced derivatives of this compound.
Scientific Research Applications
Organic Electronics
Organic Thin-Film Transistors (OTFTs)
Pentacene is widely used in the fabrication of organic thin-film transistors (OTFTs) due to its high charge carrier mobility, which can exceed 1 cm²/V·s. The ability to deposit this compound films using techniques such as thermal evaporation and solution processing allows for the creation of flexible and low-cost electronic devices. Recent advancements have focused on optimizing deposition methods to enhance film quality and device performance .
Key Features:
- High mobility: Up to 1.5 cm²/V·s in optimized devices.
- Flexible substrates: Suitable for wearable electronics.
- Low-cost fabrication: Economical compared to traditional silicon-based devices.
Case Study:
A study demonstrated that OTFTs based on this compound exhibited high performance with a mobility of 0.8 cm²/V·s when fabricated on flexible substrates using a solution-processable method. This advancement opens avenues for large-scale production of flexible electronics .
Photovoltaics
Solar Cells and Singlet Fission
this compound plays a crucial role in organic photovoltaics (OPVs), particularly in enhancing solar cell efficiency through singlet fission (SF). In SF, a single photon generates two excitons, potentially doubling the number of charge carriers generated from absorbed light. Recent research has shown that this compound-based assemblies can achieve a quantum yield of up to 130% for producing free triplets, significantly improving solar cell performance .
Key Features:
- High efficiency: Enhanced charge carrier generation through singlet fission.
- Compatibility with various materials: Can be integrated with other organic semiconductors.
Data Table: Performance Metrics of this compound-Based Solar Cells
| Study Reference | Quantum Yield (%) | Device Type | Efficiency (%) |
|---|---|---|---|
| 130 | This compound/Triptycene | Not specified | |
| 88 | This compound Blend | 10.5 |
Photonics
Organic Light-Emitting Diodes (OLEDs)
this compound is also utilized in OLEDs due to its excellent light-emitting properties. The material's ability to form highly ordered thin films enhances the efficiency and brightness of OLED devices. Research has indicated that this compound films can be used as both electron transport and emissive layers in OLED configurations .
Key Features:
- High luminescence efficiency: Suitable for display technologies.
- Versatile applications: Can be used in lighting and display systems.
Case Study:
An investigation into this compound-based OLEDs revealed that devices could achieve external quantum efficiencies exceeding 20%, showcasing this compound's potential for commercial applications in lighting and displays .
Emerging Applications
Sensors and Smart Devices
The sensitivity of this compound to environmental stimuli makes it a candidate for smart sensors. Its response to light, temperature, and other factors can be harnessed in various sensing applications, including gas detection and environmental monitoring .
Mechanism of Action
The mechanism by which pentacene exerts its effects is primarily through its ability to generate excitons upon absorption of ultraviolet or visible light. These excitons are crucial for its function as an organic semiconductor. The molecular targets and pathways involved include the highest occupied and lowest unoccupied molecular orbitals, which play a significant role in its electronic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Smaller Acenes: Anthracene and Tetracene
| Property | Anthracene (3 rings) | Tetracene (4 rings) | Pentacene (5 rings) |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | ~3.1 | ~2.4 | ~1.8 |
| Charge Mobility (cm²/V·s) | 0.01–0.1 (p-type) | 0.05–0.2 (p-type) | 0.1–1.0 (p-type) |
| Thermal Stability | High | Moderate | Low |
| Synthesis Complexity | Low | Moderate | High |
Smaller acenes exhibit higher stability but inferior electronic performance. For instance, tetracene shows moderate mobility (~0.2 cm²/V·s) but lacks the narrow bandgap required for efficient light absorption in photovoltaics .
Heteroacenes
Heteroatom-substituted this compound derivatives (e.g., N-heteroacenes, NOS-heteroacenes) address stability and solubility issues:
- N-Heteroacenes : Replace CH groups with N atoms, lowering HOMO levels and enhancing oxidative stability. For example, aza-pentacene derivatives exhibit improved air stability but reduced mobility (~0.05 cm²/V·s) due to disrupted π-stacking .
- TIPS-Pentacene : Triisopropylsilylethynyl (TIPS) side groups increase solubility in toluene and reduce aggregation, enabling solution processing. However, steric hindrance lowers mobility to ~0.3 cm²/V·s compared to unsubstituted this compound .
- Carboxylated Derivatives : Electron-withdrawing carboxyl groups shift LUMO/HOMO levels (e.g., LUMO: -3.5 eV vs. -2.39 eV for this compound), enabling n-type behavior with electron mobilities up to 0.1 cm²/V·s .
Electronic and Optical Properties
Charge Transport and Band Alignment
- Mobility : this compound outperforms naphthalene-tetracarboxylic acid (n-type, 0.1 cm²/V·s) and rubrene (p-type, ~10 cm²/V·s) in balanced charge transport .
- Band Alignment : In heterojunctions with transition metal dichalcogenides (TMDs), this compound exhibits type-II alignment (e.g., with MoS2), facilitating charge separation for photovoltaics .
Optical Absorption
| Compound | Longest λmax (nm) | Application Relevance |
|---|---|---|
| This compound | 582–641 | Near-infrared absorption |
| Hexacene | ~700 | Broader visible-NIR range |
| Starphene (this compound arms) | 641 (red-shifted) | Extended conjugation |
Starphenes with this compound branches exhibit red-shifted absorption (Δλ = 55 nm) due to enhanced conjugation, rivaling hexacene in optoelectronic applications .
Stability and Environmental Resistance
| Compound | Photo-oxidation Resistance | Thermal Stability (°C) | Solubility in THF |
|---|---|---|---|
| This compound | Low | <150 | Poor |
| Geländer-Pentacene | High | >250 | Moderate |
| TIPS-Pentacene | Moderate | ~200 | High |
Geländer-Pentacenes , with criss-cross biphenylyl substituents, resist Diels-Alder reactions and oxidation, outperforming TIPS-pentacene in harsh environments .
Biological Activity
Pentacene, a polycyclic aromatic hydrocarbon composed of five linearly fused benzene rings, is primarily recognized for its applications in organic electronics due to its high charge carrier mobility and photoconductive properties. However, recent studies have indicated significant biological activities associated with this compound and its derivatives, particularly in the realms of drug delivery systems and cellular interactions.
Chemical Structure and Properties
- Chemical Formula : CH
- CAS Number : 135-48-8
- Molecular Weight : 278.34 g/mol
- Absorption Spectrum : Notably, this compound exhibits an absorption maximum around 578 nm with a high molar absorptivity (ε = 7200) .
1. Nanoparticle Drug Delivery Systems
Recent research has focused on the use of TIPS-pentacene (triisopropylsilylethynyl-pentacene) loaded into nanoparticles for drug delivery applications. These nanoparticles have shown promise in enhancing cellular uptake and targeted delivery of therapeutic agents.
- Study Findings :
- Cellular Uptake : A study demonstrated that TIPS-pentacene-loaded PEO-PDLLA nanoparticles were effectively phagocytosed by both M1 and M2 polarized macrophages, with approximately 80% uptake observed within 24 hours post-exposure .
- Cytotoxicity Assessment : No significant increase in lactate dehydrogenase (LDH) activity was noted, indicating low cytotoxicity of the nanoparticles across different macrophage phenotypes .
2. Photodynamic Therapy Potential
This compound's ability to generate reactive oxygen species (ROS) upon light activation suggests potential applications in photodynamic therapy (PDT). The compound's photophysical properties enable it to act as a photosensitizer, which can be harnessed for targeted cancer therapies.
- Mechanism :
Case Study 1: TIPS-Pentacene in Pulmonary Medicine
In a study examining the biodistribution of TIPS-pentacene loaded nanoparticles within lung tissue, researchers found that these nanoparticles could be effectively utilized for targeted drug delivery in pulmonary diseases. The study highlighted the importance of understanding macrophage dynamics for optimizing therapeutic strategies .
Case Study 2: Photostability and Degradation
Research into the photostability of this compound derivatives revealed that while this compound itself is prone to degradation when exposed to light and oxygen, modifications such as triisopropylsilylethynyl substitutions enhance stability. This finding is critical for developing reliable drug delivery systems that utilize this compound under physiological conditions .
Summary of Findings
The biological activity of this compound and its derivatives showcases a dual potential in both electronic applications and biomedical fields. The following table summarizes key findings related to its biological activity:
| Aspect | Finding |
|---|---|
| Cellular Uptake | ~80% uptake by macrophages within 24 hours |
| Cytotoxicity | No significant increase in LDH activity |
| Photodynamic Activity | Generates ROS upon light activation |
| Stability | Enhanced stability with TIPS modifications |
Q & A
Q. What are the critical considerations for safe handling and storage of pentacene in laboratory settings?
- Methodological Answer : this compound requires stringent safety protocols due to its acute toxicity (oral, dermal, and inhalation) and potential for skin/eye irritation . Safe handling involves:
- Personal Protective Equipment (PPE) : Use NIOSH/EN-certified respirators (N100/P3 filters), chemical-resistant gloves (EN 374 standard), and full-body protective clothing to minimize exposure .
- Ventilation : Ensure local exhaust ventilation to prevent dust/aerosol formation .
- Storage : Maintain in dry, airtight containers under inert gas (e.g., nitrogen) at room temperature to avoid oxidation or moisture absorption .
- Spill Management : Contain spills using sand/vermiculite; avoid water to prevent environmental contamination .
Q. What are the standard methods for depositing this compound thin films, and how do environmental factors affect film quality?
- Methodological Answer : this compound’s low solubility and air sensitivity necessitate vacuum-based deposition. Key methods include:
- Thermal Evaporation : Conducted at 372–374°C (melting point) under ultra-high vacuum (UHV) to minimize impurities .
- Environmental Controls : Exposure to ambient moisture/oxygen induces structural defects, reducing charge carrier mobility. Films deposited in inert atmospheres exhibit higher crystallinity .
- Substrate Preparation : Use hydrophobic substrates (e.g., SiO₂ treated with hexamethyldisilazane) to enhance molecular alignment .
Q. How can atomic force microscopy (AFM) and X-ray diffraction (XRD) characterize this compound thin-film morphology?
- Methodological Answer :
- AFM : Reveals terraced island structures with ~100 nm grain diameters and step heights of 1.54 nm, matching the this compound molecule’s long axis .
- XRD : Identifies the "thin-film phase" (d-spacing ~15.4 Å) and "single-crystal phase" (d-spacing ~14.4 Å), correlating with electronic performance .
Q. What are the foundational electrical characterization techniques for this compound-based organic thin-film transistors (OTFTs)?
- Methodological Answer :
- Transfer/Output Curves : Measure drain current () vs. gate voltage () and drain voltage () to extract mobility (), threshold voltage (), and on/off ratio .
- SPICE Modeling : Validate experimental data using parameters like contact resistance and channel length modulation .
Advanced Research Questions
Q. How can structural reorientation of this compound under electrical bias in field-effect transistors (FETs) be experimentally characterized?
- Methodological Answer :
- Grazing-Incidence XRD (GIXRD) : Detects molecular reorientation near grain boundaries under bias stress, revealing shifts in herringbone packing .
- Raman Spectroscopy : Identifies sp³ carbon defects under high bias, which disrupt aromaticity and increase charge trapping .
Q. What methodologies reconcile discrepancies between experimental charge transport data and theoretical models in this compound OTFTs?
- Methodological Answer :
- Parameter Extraction : Use iterative fitting of - curves to account for contact resistance and gate dielectric effects .
- Monte Carlo Simulations : Model polaron hopping mechanisms to explain deviations in mobility at low temperatures .
Q. How does molecular orientation in this compound films influence excited-state dynamics in photovoltaic applications?
- Methodological Answer :
- Time-Resolved Spectroscopy : Measure triplet exciton lifetimes (µs–ms range) using transient absorption. Parallel molecular alignment in p-terphenyl matrices enhances triplet diffusion lengths .
- Polarized Microscopy : Correlate crystallographic orientation (herringbone vs. cofacial) with singlet fission efficiency .
Q. What advanced deposition techniques enable patterning of inorganic dielectrics on this compound single crystals?
- Methodological Answer :
- Pulsed Laser Stencil Deposition : Deposits 5–100 µm Au/Pt electrodes and CeO₂/Al₂O₃ dielectrics on crystals without damaging the organic lattice .
- Mild Deposition Parameters : Use low-temperature (<100°C) and low-power settings to prevent film cracking .
Q. How do ultrafast photoexcited electron dynamics in this compound nanocrystals impact optoelectronic device design?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
